For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-9-(2-Phosphonomethoxypropyl)adenine ((S)-PMPA)
(S)-9-(2-Phosphonomethoxypropyl)adenine , commonly known as (S)-PMPA, is the (S)-enantiomer of Tenofovir, a widely used antiviral medication. While the (R)-enantiomer (Tenofovir) exhibits potent activity against HIV and Hepatitis B viruses, the (S)-isomer is significantly less active. This guide provides a comprehensive overview of the chemical structure, properties, and biological characteristics of (S)-PMPA, with a focus on comparative data where available.
Chemical Structure and Identity
(S)-PMPA is an acyclic nucleoside phosphonate analog of adenosine monophosphate.
Table 1: Chemical Identity of (S)-PMPA
| Identifier | Value |
| IUPAC Name | P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid |
| Synonyms | (S)-Tenofovir; (S)-9-(2-Phosphonomethoxypropyl)adenine |
| CAS Number | 147127-19-3[1] |
| Molecular Formula | C₉H₁₄N₅O₄P[1] |
| Molecular Weight | 287.21 g/mol [1] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of (S)-PMPA are not as widely reported as for its active (R)-enantiomer, Tenofovir. The following table provides data for Tenofovir ((R)-PMPA) for comparative purposes. The properties of the (S)-isomer are expected to be very similar due to them being enantiomers.
Table 2: Physicochemical Properties of PMPA Enantiomers
| Property | (R)-PMPA (Tenofovir) | (S)-PMPA |
| Melting Point | 276-280 °C | Data not available |
| Boiling Point | 616.1 °C (Predicted) | Data not available |
| Solubility | Water: 13.4 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 2.5 mg/mL[2] | Methanol (Slightly), Water (Sparingly) |
| pKa | pKa₁: 3.8pKa₂: 6.7 | ~1.30 (for a related impurity) |
| Appearance | White to Off-White Solid[1] | White to Off-White Solid |
Pharmacological Properties and Mechanism of Action
The antiviral activity of PMPA is highly stereoselective, with the (R)-enantiomer (Tenofovir) being the active form. Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[3]
Mechanism of Action of (R)-PMPA (Tenofovir):
-
Cellular Uptake: Tenofovir enters host cells.
-
Phosphorylation: Cellular enzymes phosphorylate Tenofovir to its active diphosphate metabolite, Tenofovir diphosphate (PMPApp).[2]
-
Inhibition of Reverse Transcriptase: Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly forming viral DNA.
-
Chain Termination: Once incorporated, Tenofovir diphosphate lacks a 3'-hydroxyl group, leading to the termination of DNA chain elongation and preventing viral replication.[2]
The (S)-enantiomer, (S)-PMPA, is a poor substrate for the cellular kinases responsible for phosphorylation. Consequently, it is not efficiently converted to its active diphosphate form, resulting in significantly lower antiviral activity.
Table 3: Comparative Antiviral Activity of PMPA Enantiomers against HIV-1
| Compound | IC₅₀ (µM) in MT-2 Cells | IC₅₀ (µM) in PBMCs |
| (R)-PMPA (Tenofovir) | ~0.6[4] | ~0.2[4] |
| (S)-PMPA | >100 (significantly less active) | Data not available |
Note: Specific IC₅₀ values for (S)-PMPA are not consistently reported in the literature, but it is widely acknowledged to be substantially less potent than the (R)-enantiomer.
Experimental Protocols
A direct and detailed synthesis protocol for (S)-PMPA is not commonly published. However, a plausible route can be inferred from the synthesis of (R)-PMPA by utilizing the opposite enantiomer of the starting material. The following is a generalized workflow based on established methods for PMPA synthesis.
Detailed Steps (Hypothetical for (S)-PMPA):
-
Preparation of (S)-1,2-Propanediol: (R)-Glycidol is reduced via catalytic hydrogenation to yield (S)-1,2-propanediol.
-
Synthesis of (S)-Propylene Carbonate: The resulting (S)-1,2-propanediol is reacted with diethyl carbonate to afford (S)-1,2-propylene carbonate.
-
Formation of (S)-9-(2-hydroxypropyl)adenine: The (S)-propylene carbonate is then reacted with adenine in the presence of a catalytic amount of base (e.g., sodium hydroxide).
-
Alkylation: The hydroxyl group of (S)-9-(2-hydroxypropyl)adenine is deprotonated with a strong base (e.g., lithium tert-butoxide) and then alkylated with diethyl p-toluenesulfonyloxymethylphosphonate.
-
De-esterification: The resulting diethyl ester of (S)-PMPA is de-esterified using a reagent such as bromotrimethylsilane to yield the final product, (S)-PMPA.
-
Purification: The crude product can be purified by crystallization from water with pH adjustment.
The separation of (R)- and (S)-PMPA is crucial for analytical and preparative purposes. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
General HPLC Method Parameters:
-
Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV absorbance at approximately 260 nm.
-
Temperature: Column temperature is often controlled to ensure reproducible retention times.
The specific mobile phase composition and column choice would need to be optimized to achieve baseline separation of the two enantiomers.
To quantify the inhibitory activity of (S)-PMPA against HIV reverse transcriptase, a biochemical assay can be performed.
Principle: The assay measures the ability of the compound to inhibit the synthesis of DNA from an RNA template by recombinant HIV-1 reverse transcriptase.
Protocol Outline:
-
Preparation of Reagents:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Template/primer (e.g., poly(A)/oligo(dT)).
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog).
-
Assay buffer.
-
Serial dilutions of (S)-PMPA diphosphate (the potentially active form).
-
Positive control (e.g., Tenofovir diphosphate).
-
Negative control (no inhibitor).
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, template/primer, and dNTPs.
-
Add the serially diluted (S)-PMPA diphosphate or controls to the respective wells.
-
Initiate the reaction by adding the HIV-1 reverse transcriptase.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Wash the precipitate to remove unincorporated labeled dNTPs.
-
-
Quantification:
-
Measure the amount of incorporated label using an appropriate method (e.g., scintillation counting for radioactivity, fluorescence measurement).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of (S)-PMPA diphosphate.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
(S)-PMPA, the (S)-enantiomer of Tenofovir, is a valuable compound for research, primarily as a reference standard in the analysis of Tenofovir and for comparative studies to understand the stereoselectivity of antiviral drug action. Its lack of significant antiviral activity, in stark contrast to its (R)-enantiomer, underscores the critical importance of stereochemistry in drug design and development. While detailed experimental data for (S)-PMPA are less abundant, the methodologies for its synthesis, separation, and biological evaluation are well-established through the extensive research on Tenofovir.
References
- 1. Frontiers | Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
